molecular formula C14H21NO2 B8589784 Ethyl 5-(methyl(phenyl)amino)pentanoate CAS No. 146425-95-8

Ethyl 5-(methyl(phenyl)amino)pentanoate

Cat. No. B8589784
Key on ui cas rn: 146425-95-8
M. Wt: 235.32 g/mol
InChI Key: RJAMLRYWAJNZLD-UHFFFAOYSA-N
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Patent
US09023998B2

Procedure details

5.52 ml (48 mmol) of N-Methyl aniline, 8 ml Bromovalerate (50.2 mmol) and 2,6-lutidine (5.82 ml, 50.2 mmol) were taken in 100 ml acetonitrile and the reaction was refluxed for 24 hour under stirring. Acetonitrile was removed under vacuum and residues were dissolved in ether. The organic phase was washed with water. After drying over magnesium sulfate and filtering, the solvent was removed to give a brown liquid. The residue was purified by flash chromatography on silica gel using a 10% ethyl acetate in hexane as eluent gave 10.1 g light yellow oil as product. MW C14H21NO2 235.32 g/mol (yields 90%).
Quantity
5.52 mL
Type
reactant
Reaction Step One
Name
Bromovalerate
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5.82 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH:10]([CH2:14][CH2:15][CH3:16])[C:11]([O-:13])=[O:12].N1C(C)=CC=[CH:19][C:18]=1C>C(#N)C>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:16][CH2:15][CH2:14][CH2:10][C:11]([O:13][CH2:18][CH3:19])=[O:12]

Inputs

Step One
Name
Quantity
5.52 mL
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Two
Name
Bromovalerate
Quantity
8 mL
Type
reactant
Smiles
BrC(C(=O)[O-])CCC
Step Three
Name
Quantity
5.82 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 24 hour
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Acetonitrile was removed under vacuum and residues
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a brown liquid
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel using a 10% ethyl acetate in hexane as eluent
CUSTOM
Type
CUSTOM
Details
gave 10.1 g light yellow oil as product
CUSTOM
Type
CUSTOM
Details
MW C14H21NO2 235.32 g/mol (yields 90%)

Outcomes

Product
Name
Type
Smiles
CN(CCCCC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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